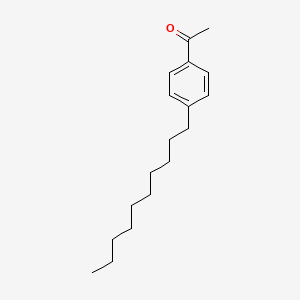

1-(4-Decylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-decylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O/c1-3-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)16(2)19/h12-15H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICORQKDHLXIGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958645 | |

| Record name | 1-(4-Decylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37593-06-9 | |

| Record name | 1-(4-Decylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37593-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 37593-06-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Decylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-decylphenyl)ethanone from Decylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-decylphenyl)ethanone, a long-chain alkyl aryl ketone, from decylbenzene. The primary synthetic route detailed is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a deep dive into the reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines the necessary characterization and purification techniques. The guide emphasizes the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction

This compound, also known as 4-decylacetophenone, is a valuable chemical intermediate in the synthesis of various organic molecules, including liquid crystals, surfactants, and active pharmaceutical ingredients. Its structure, featuring a long alkyl chain and a keto group on a phenyl ring, imparts unique physicochemical properties that are leveraged in these applications. The synthesis of such long-chain alkyl aryl ketones is most commonly and efficiently achieved through the Friedel-Crafts acylation of the corresponding alkylbenzene.

This guide will focus on the synthesis of this compound from decylbenzene via Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). We will explore the nuances of this reaction, including regioselectivity, reaction conditions, and potential challenges associated with a long-chain substrate.

The Synthetic Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and versatile method for the introduction of an acyl group onto an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Mechanism of Action

The reaction is initiated by the activation of the acylating agent (acetyl chloride) by a Lewis acid catalyst (aluminum chloride) to form a highly electrophilic acylium ion. This ion then attacks the electron-rich aromatic ring of decylbenzene. The long decyl group is an ortho-, para-directing activator, meaning it increases the electron density of the benzene ring and directs the incoming electrophile to the positions ortho and para to it. Due to steric hindrance from the bulky decyl group, the para-substituted product, this compound, is the major product.

The detailed mechanism involves three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of acetyl chloride, leading to the formation of a resonance-stabilized acylium ion.

-

Electrophilic Attack: The acylium ion acts as the electrophile and is attacked by the π-electrons of the decylbenzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents polysubstitution reactions.

Reaction Workflow Diagram

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Decylbenzene | C₁₆H₂₆ | 218.38 | 21.8 g (0.1 mol) | ≥98% |

| Acetyl Chloride | C₂H₃ClO | 78.49 | 8.6 g (0.11 mol) | ≥99% |

| Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g (0.11 mol) | Anhydrous, ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 50 mL | Concentrated (37%) |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Initial Charging: To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice-water bath with continuous stirring.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (8.6 g, 0.11 mol) to the stirred suspension over 15-20 minutes using the dropping funnel. Allow the mixture to stir at 0 °C for an additional 30 minutes to form the acylium ion complex.

-

Addition of Decylbenzene: In the dropping funnel, prepare a solution of decylbenzene (21.8 g, 0.1 mol) in anhydrous dichloromethane (100 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approximately 40-45 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This will hydrolyze the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by spectroscopic methods.

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~7.90 (d, 2H, Ar-H ortho to C=O), ~7.25 (d, 2H, Ar-H meta to C=O), ~2.65 (t, 2H, -CH₂-Ar), ~2.58 (s, 3H, -COCH₃), ~1.60 (m, 2H, -CH₂-), ~1.25 (m, 14H, -(CH₂)₇-), ~0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~197.8 (C=O), ~149.0 (Ar-C), ~135.0 (Ar-C), ~128.8 (Ar-CH), ~128.6 (Ar-CH), ~36.0 (-CH₂-Ar), ~31.9, 31.5, 29.6, 29.5, 29.3, 29.2, 22.7, 14.1 (Alkyl Chain Carbons), ~26.6 (-COCH₃) |

| IR (Infrared) | ~2920, 2850 cm⁻¹ (C-H stretch of alkyl chain), ~1680 cm⁻¹ (C=O stretch of aryl ketone), ~1605, 1570 cm⁻¹ (C=C stretch of aromatic ring), ~820 cm⁻¹ (para-disubstituted C-H bend) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 260. Expected fragmentation pattern includes a prominent peak at m/z = 245 ([M-CH₃]⁺) and m/z = 43 ([CH₃CO]⁺). |

Safety and Handling

-

Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment and wear appropriate PPE.

-

Acetyl chloride is a corrosive and lachrymatory liquid. It also reacts with water. Handle with care in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care.

Conclusion

The Friedel-Crafts acylation of decylbenzene is an effective and reliable method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yield and regioselectivity. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis of long-chain alkyl aryl ketones for various applications.

References

- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). General Experimental. The Royal Society of Chemistry.

An In-depth Technical Guide to 1-(4-decylphenyl)ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Profile and Physicochemical Properties

1-(4-decylphenyl)ethanone, also known as 4'-decylacetophenone, possesses a molecular structure characterized by a phenyl ring substituted with an acetyl group and a decyl group at the para position. This combination of a polar ketone functional group and a long, nonpolar alkyl chain imparts amphiphilic character to the molecule.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Structural Analogue Comparison |

| Molecular Formula | C₁₈H₂₈O | C₂₀H₃₂O for 1-(4-dodecylphenyl)ethanone |

| Molecular Weight | 260.42 g/mol | 288.47 g/mol for 1-(4-dodecylphenyl)ethanone |

| Appearance | White to off-white solid or waxy low-melting solid | - |

| Boiling Point | > 300 °C (estimated) | - |

| Melting Point | 40-50 °C (estimated) | - |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane | Similar solubility profiles are expected for other long-chain alkyl acetophenones. |

| LogP (Octanol/Water) | > 5 (estimated) | High lipophilicity is a characteristic feature of this class of compounds. |

Note: The predicted values are based on the general properties of long-chain alkyl aromatic ketones and data from structurally similar compounds.

The long decyl chain is expected to significantly influence the compound's physical properties, leading to a higher melting and boiling point compared to acetophenone and lower alkyl-substituted analogues. Its high lipophilicity, as indicated by the estimated LogP value, suggests poor aqueous solubility but good solubility in nonpolar organic solvents.

Synthesis and Characterization

The synthesis of this compound can be approached through several established organic chemistry methodologies. The most direct and industrially scalable method is the Friedel-Crafts acylation of decylbenzene.

Synthetic Workflow: Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction provides a straightforward route to the target molecule. The causality behind this experimental choice lies in its efficiency and the commercial availability of the starting materials.

Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: A solution of decylbenzene in an inert solvent, such as dichloromethane or carbon disulfide, is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon). The vessel is cooled in an ice bath.

-

Catalyst Addition: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added portion-wise to the stirred solution. The choice of a potent Lewis acid is crucial for activating the acylating agent.

-

Acylating Agent Addition: Acetyl chloride or acetic anhydride is added dropwise to the reaction mixture. This exothermic reaction requires careful temperature control to minimize side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: The reaction is quenched by carefully pouring the mixture into ice-cold water or dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure, showing characteristic peaks for the aromatic protons, the acetyl group, and the long aliphatic decyl chain.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1680 cm⁻¹ would indicate the presence of the conjugated ketone carbonyl group.

-

Mass Spectrometry (MS): This would confirm the molecular weight of the compound.

Potential Applications in Research and Drug Development

The unique structure of this compound makes it an interesting candidate for various applications, particularly in the realm of drug discovery and materials science.

Intermediate in Pharmaceutical Synthesis

Long-chain alkylated phenyl ketones can serve as key intermediates in the synthesis of more complex molecules with potential therapeutic activities. The decyl chain can modulate the lipophilicity of a drug candidate, which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Piperazine derivatives, which are found in many notable drugs, are often synthesized from such ketone precursors[1].

Probing Hydrophobic Pockets of Proteins

The long alkyl chain can act as a hydrophobic tail, enabling the molecule to interact with and probe hydrophobic pockets in proteins. This makes it a useful tool in the design of enzyme inhibitors or receptor modulators where such interactions are crucial for binding and activity.

Development of Novel Surfactants and Liquid Crystals

The amphiphilic nature of this compound suggests potential applications in materials science as a precursor for novel surfactants or as a component in liquid crystal formulations.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds, it may cause skin and eye irritation[2].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound, while not having a readily available CAS number, represents a structurally significant molecule with predictable physicochemical properties and clear synthetic pathways. Its potential as a versatile intermediate in drug discovery and a tool for probing biological systems underscores the importance of such long-chain alkyl aromatic ketones in modern chemical and pharmaceutical research. The methodologies and insights provided in this guide are intended to support researchers in the synthesis, characterization, and exploration of the potential applications of this and related compounds.

References

- This guide has been compiled based on general principles of organic chemistry and data extrapolated from structurally similar compounds. As such, no direct references for the specific titular compound are available.

- Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2021). Evaluation statement for Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene). This reference is used to infer potential hazards based on a structurally different, but functionally relevant, ketone.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4'-Decylacetophenone

Foreword: The Rationale for a Methodological Deep Dive

In the landscape of chemical research and development, particularly within the pharmaceutical and materials science sectors, the comprehensive understanding of a molecule's physical properties is paramount. These properties govern a compound's behavior in various environments, influencing everything from reaction kinetics and purification strategies to its ultimate application and performance. This guide focuses on 4'-decylacetophenone, a long-chain alkylphenone. While specific experimental data for this compound is not extensively cataloged in readily accessible literature, this document serves as a robust methodological framework for its characterization. By leveraging established principles and drawing parallels with structurally related, well-documented acetophenone derivatives, this guide provides researchers, scientists, and drug development professionals with the necessary tools to elucidate the physicochemical profile of 4'-decylacetophenone and similar long-chain aromatic ketones. Our focus is not merely on the "what" but critically, the "how" and "why" of experimental determination, ensuring a foundation of scientific integrity and practical applicability.

Molecular Identity and Structural Considerations

4'-Decylacetophenone belongs to the family of aromatic ketones, characterized by a decyl (C₁₀H₂₁) chain attached to the para position of an acetophenone core.

-

Molecular Formula: C₁₈H₂₈O

-

Molecular Weight: 260.42 g/mol

-

Structure:

/ | | | | \ / | (CH₂)₉ | CH₃

The presence of a long, nonpolar alkyl chain appended to a moderately polar aromatic ketone moiety imparts an amphiphilic character to the molecule. This structural feature is a key determinant of its physical properties, suggesting it will exhibit characteristics of both aliphatic and aromatic compounds. Its applications are anticipated in areas where molecular self-assembly, liquid crystallinity, or specific solubility profiles are desired, such as in the formulation of specialty polymers or as an intermediate in the synthesis of complex organic molecules.

Determination of Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide insights into the purity of a substance and the strength of its intermolecular forces. For 4'-decylacetophenone, the substantial van der Waals forces from the long decyl chain are expected to significantly influence these properties.

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Sample Preparation: A small amount of crystalline 4'-decylacetophenone is finely powdered and packed into a capillary tube to a height of approximately 3 mm.[1]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[1]

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[1]

The melting point is influenced by the efficiency of crystal lattice packing and the strength of intermolecular forces. The long, flexible decyl chain of 4'-decylacetophenone may lead to less efficient packing compared to more symmetrical molecules, potentially resulting in a lower melting point than might be expected based on molecular weight alone. However, the significant van der Waals interactions will likely result in a melting point that is substantially higher than that of shorter-chain analogs.

Table 1: Comparison of Melting Points of 4'-Alkylacetophenones

| Compound | Alkyl Chain | Melting Point (°C) |

| 4'-Methylacetophenone | -CH₃ | 22-24[2] |

| 4'-Ethylacetophenone | -CH₂CH₃ | -20.6[3] |

| 4'-Isopropylacetophenone | -CH(CH₃)₂ | Not specified as solid at RT |

| 4'-Decylacetophenone | -(CH₂)₉CH₃ | Predicted to be a solid at room temperature with a melting point significantly above 24°C |

Note: The melting point of 4'-ethylacetophenone is an outlier and may be influenced by polymorphism or experimental conditions.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1] For high molecular weight compounds like 4'-decylacetophenone, distillation under reduced pressure is often necessary to prevent decomposition at high temperatures.

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.[1]

-

Distillation: The 4'-decylacetophenone sample is placed in the round-bottom flask and heated. The temperature is monitored, and the vapor is condensed and collected.[1]

-

Boiling Point Measurement: The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point at that specific pressure.[1]

Caption: Workflow for Boiling Point Determination by Simple Distillation.

The boiling point is directly related to the strength of intermolecular forces. The large surface area of the decyl chain will lead to strong van der Waals forces, resulting in a high boiling point. It is anticipated that the boiling point of 4'-decylacetophenone will be significantly higher than its shorter-chain counterparts.

Table 2: Comparison of Boiling Points of 4'-Alkylacetophenones

| Compound | Alkyl Chain | Boiling Point (°C) |

| 4'-Methylacetophenone | -CH₃ | 226[2] |

| 4'-Ethylacetophenone | -CH₂CH₃ | 125 (at 20 mmHg)[3] |

| 4'-Isopropylacetophenone | -CH(CH₃)₂ | 119-120 (at 10 mmHg)[4] |

| 4'-Isobutylacetophenone | -CH₂CH(CH₃)₂ | 134-135 (at 16 mmHg)[5] |

| 4'-Decylacetophenone | -(CH₂)₉CH₃ | Predicted to have a very high boiling point, likely requiring vacuum distillation for accurate measurement without decomposition. |

Density and Solubility

Density

Density, the mass per unit volume, is a fundamental physical property.[6] For liquid samples, it can be determined using a pycnometer or a digital density meter.

The density of 4'-decylacetophenone is expected to be slightly less than 1 g/mL at room temperature, which is typical for many liquid aromatic compounds.

Table 3: Comparison of Densities of 4'-Alkylacetophenones

| Compound | Density (g/mL at 25°C) |

| 4'-Methylacetophenone | 1.005[2] |

| 4'-Ethylacetophenone | 0.993[3] |

| 2',4'-Dimethylacetophenone | 0.997[7] |

| 4'-Decylacetophenone | Predicted to be in the range of 0.9-1.0 g/mL |

Solubility

Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is the guiding principle for predicting solubility.[6][8]

-

Sample Preparation: A small, measured amount of 4'-decylacetophenone (e.g., 20-30 mg) is placed in a series of test tubes.[9]

-

Solvent Addition: A measured volume of various solvents (e.g., water, ethanol, acetone, hexane, toluene) is added to each test tube.[9]

-

Observation: The tubes are agitated, and the miscibility or dissolution of the sample is observed.[9]

Caption: Workflow for Qualitative Solubility Assessment.

-

Water: Due to the long, hydrophobic decyl chain, 4'-decylacetophenone is expected to be practically insoluble in water.

-

Polar Organic Solvents (e.g., Ethanol, Acetone): It is likely to show limited to moderate solubility in these solvents. While the ketone group can engage in dipole-dipole interactions, the large nonpolar tail will hinder dissolution.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene, Chloroform): High solubility is predicted in these solvents due to favorable van der Waals interactions between the decyl chain and the solvent molecules.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation of purity.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

C=O Stretch: A strong absorption band is expected in the region of 1680-1690 cm⁻¹, characteristic of an aryl ketone.

-

C-H Aliphatic Stretches: Strong bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the numerous C-H bonds in the decyl chain.

-

C=C Aromatic Stretches: Peaks in the 1450-1600 cm⁻¹ region will indicate the presence of the benzene ring.

-

C-H Aromatic Bends: Out-of-plane bending vibrations for the para-substituted ring will be observed in the 800-850 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Acetyl Protons: A singlet at approximately δ 2.5 ppm corresponding to the three protons of the methyl ketone.

-

Alkyl Protons:

-

A triplet around δ 2.6-2.8 ppm for the methylene group attached to the aromatic ring.

-

A complex multiplet in the δ 1.2-1.6 ppm region for the other methylene groups of the decyl chain.

-

A triplet at approximately δ 0.9 ppm for the terminal methyl group of the decyl chain.

-

-

Carbonyl Carbon: A peak in the δ 195-200 ppm region.

-

Aromatic Carbons: Several peaks in the δ 120-150 ppm range.

-

Alkyl Carbons: A series of peaks in the δ 14-40 ppm region corresponding to the carbons of the decyl chain.

-

Acetyl Carbon: A peak around δ 26 ppm.

Conclusion

While direct physical property data for 4'-decylacetophenone is sparse, a comprehensive characterization is achievable through the systematic application of standard analytical techniques. This guide provides the theoretical and practical framework for researchers to determine the melting point, boiling point, density, solubility, and spectroscopic profile of this and other long-chain alkylphenones. The predicted properties, based on established chemical principles and comparison with shorter-chain analogs, suggest a compound with a high boiling point, low water solubility, and good solubility in nonpolar organic solvents. The experimental workflows and comparative data presented herein offer a self-validating system for the empirical determination and interpretation of its physicochemical properties, which are crucial for its potential applications in drug development and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13642, 4'-Ethylacetophenone. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7593, 4'-Methylacetophenone. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Acetophenone, 4'-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link].

-

Chemistry LibreTexts. (2023, September 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link].

-

ResearchGate. (n.d.). Condensation of 4-Methyl Acetophenone (2a) with Sugar Aldehyde 1 in Various Solvents at 25 °C in the Presence of Different Bases and Reaction Times Ranging from 2 to 24 h. Retrieved from [Link].

-

Scribd. (n.d.). Organic Compounds: Physical Properties Lab. Retrieved from [Link].

-

National Center for Biotechnology Information. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC. Retrieved from [Link].

- Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.

-

University of Colorado Boulder. (n.d.). Experiment 1 — Properties of Organic Compounds. Retrieved from [Link].

-

YouTube. (2021, September 7). NMR spectrum of acetophenone. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of m-Ethylacetophenone (CAS 22699-70-3). Retrieved from [Link].

-

Teachy. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. Retrieved from [Link].

-

Organic Syntheses. (n.d.). resacetophenone. Retrieved from [Link].

-

SpectraBase. (n.d.). 4'-Methylacetophenone. Retrieved from [Link].

-

YouTube. (2021, January 13). Synthesis of p-Methylacetophenone. Retrieved from [Link].

-

YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones. Retrieved from [Link].

-

YouTube. (2020, November 3). Estimating physical and chemical properties of organic compounds. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Acetophenone, 4'-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link].

-

ChemBK. (n.d.). 4-Isobutylacetophenone. Retrieved from [Link].

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). 4-Iodoacetophenone. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 122-00-9 CAS MSDS (4'-Methylacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Ethylacetophenone | 937-30-4 [chemicalbook.com]

- 4. 4'-Isopropylacetophenone | 645-13-6 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. scribd.com [scribd.com]

- 7. 2',4'-Dimethylacetophenone | 89-74-7 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. amherst.edu [amherst.edu]

An In-depth Technical Guide to Determining the Solubility of 1-(4-decylphenyl)ethanone in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 1-(4-decylphenyl)ethanone in a range of organic solvents. The methodologies detailed herein are grounded in established principles of physical chemistry and are designed to yield accurate and reproducible data, crucial for applications ranging from reaction chemistry to formulation development.

Introduction: Understanding the Significance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a molecule like this compound, which possesses both a long, nonpolar alkyl chain and a more polar aromatic ketone moiety, its solubility behavior can be complex and highly dependent on the nature of the solvent.

A precise understanding of the solubility of this compound is critical for:

-

Reaction Chemistry: Optimizing reaction conditions by ensuring the compound is sufficiently dissolved to participate in a chemical reaction.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation Development: Creating stable and effective formulations for various applications, including drug delivery systems where the compound might be an active pharmaceutical ingredient (API) or an excipient.

-

Predictive Modeling: Building and validating computational models that predict the behavior of similar molecules.

Physicochemical Properties and Predicted Solubility Behavior of this compound

The molecular structure of this compound is the primary determinant of its solubility. It consists of three key features:

-

A long decyl chain: This C10H21 aliphatic tail is highly nonpolar and will primarily interact through weak van der Waals forces.

-

A phenyl ring: The aromatic ring is also predominantly nonpolar but capable of pi-pi stacking interactions.

-

An ethanone (acetyl) group: The ketone functional group introduces a significant dipole moment, making this part of the molecule polar and capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

Given this amphiphilic nature, the solubility of this compound is expected to follow the "like dissolves like" principle.[1] Its long nonpolar tail suggests good solubility in nonpolar, aliphatic, and aromatic hydrocarbon solvents. The polar ketone group will contribute to solubility in more polar organic solvents. However, the dominance of the large nonpolar portion of the molecule suggests that its solubility in highly polar solvents, particularly those with strong hydrogen-bonding networks like water, will be very low.

Theoretical Framework: Solvent-Solute Interactions

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). A negative ΔG_mix indicates a spontaneous dissolution process. The enthalpy of mixing (ΔH_mix) is determined by the energy required to break solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

The solubility of a ketone, such as this compound, in various organic solvents is influenced by several types of intermolecular forces:

-

Van der Waals Forces (London Dispersion Forces): These are the primary interactions between the nonpolar decyl chain and nonpolar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The polar carbonyl group of the ketone will interact favorably with polar aprotic solvents like acetone and ethyl acetate.

-

Hydrogen Bonding: While ketones cannot self-donate hydrogen bonds, the carbonyl oxygen can act as a hydrogen bond acceptor, leading to interactions with protic solvents like ethanol and methanol.

The interplay of these forces dictates the overall solubility. In nonpolar solvents, the van der Waals interactions between the long alkyl chain and the solvent molecules are expected to be the dominant favorable interaction. In polar aprotic solvents, the dipole-dipole interactions with the ketone group will play a more significant role. In polar protic solvents, the potential for hydrogen bonding exists, but the large nonpolar part of the molecule may limit overall solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent.[2] This method involves agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Materials and Equipment

-

Solute: this compound (purity > 98%)

-

Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol). A table of common organic solvents and their properties can be a useful reference.[3][4]

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

-

Experimental Workflow Diagram

Caption: Isothermal shake-flask method workflow.

Detailed Protocol

-

Preparation of Slurries:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be approximately 100 mg of solute for every 2 mL of solvent.

-

Carefully add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed that is sufficient to keep the solid suspended.

-

Allow the slurries to equilibrate for a predetermined period. A typical equilibration time is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration does not change over time, confirming that equilibrium has been reached.

-

-

Sampling and Sample Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the clear, filtered solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Accurately weigh the filtered solution to determine its mass.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Analytical Method: UV-Vis Spectrophotometry Example

-

Wavelength Selection: Dissolve a small amount of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. The relationship is described by the Beer-Lambert Law, A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

-

-

Sample Analysis:

-

Measure the absorbance of the diluted sample from the solubility experiment.

-

Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the original concentration in the saturated solution.

-

Data Presentation

The solubility data should be presented in a clear and organized table. The solubility can be expressed in various units, such as g/L, mg/mL, or molarity (mol/L).

| Solvent | Polarity Index | Dielectric Constant | Solubility (g/L) at 25 °C | Molar Solubility (mol/L) at 25 °C |

| n-Hexane | 0.1 | 1.89 | Experimental Value | Calculated Value |

| Toluene | 2.4 | 2.38 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | 9.08 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | 6.02 | Experimental Value | Calculated Value |

| Acetone | 5.1 | 20.7 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | 24.6 | Experimental Value | Calculated Value |

| Methanol | 5.1 | 32.6 | Experimental Value | Calculated Value |

Note: Polarity index and dielectric constant values are approximate and can vary with temperature and source.[3][4]

Discussion and Interpretation of Results

The collected data should be analyzed in the context of the theoretical principles of solubility. It is expected that the solubility of this compound will be highest in nonpolar to moderately polar solvents where the large nonpolar part of the molecule can be effectively solvated. A logical relationship for predicting solubility can be visualized as follows:

Caption: Factors influencing the predicted solubility.

A decrease in solubility may be observed as the solvent polarity increases significantly, especially for polar protic solvents, where the energy required to disrupt the solvent's hydrogen-bonding network may not be sufficiently compensated by the solute-solvent interactions.

Conclusion

This technical guide has outlined a robust and scientifically sound methodology for determining the solubility of this compound in a variety of organic solvents. By combining a systematic experimental approach with a solid theoretical understanding of intermolecular forces, researchers can generate high-quality, reliable data. This information is invaluable for the effective design of chemical processes, the development of new formulations, and the advancement of our predictive understanding of chemical behavior.

References

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Abraham, M. H., et al. (1991). Enthalpies of interaction of ketones with organic solvents. Canadian Journal of Chemistry, 69(5), 754-759. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Lazzús, J. A. (2017). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research, 56(29), 8345–8359. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Retrieved from [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045–11075. Retrieved from [Link]

-

Roy, S. D., & Flynn, G. L. (1989). Solubility and related physicochemical properties of narcotic analgesics. Pharmaceutical Research, 6(2), 147–151. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of California, Berkeley. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Truong, H. (2010). Organic Solvent Solubility Data Book. Nature Precedings. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(4-decylphenyl)ethanone

Molecular Structure and Spectroscopic Overview

1-(4-decylphenyl)ethanone possesses a key set of structural features that give rise to a distinct spectroscopic fingerprint: a para-substituted aromatic ring, a methyl ketone group, and a long aliphatic decyl chain. The interplay of these components will be elucidated through the primary analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Standard workflow for ¹H NMR data acquisition and processing.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube. [1]2. Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O | ~197 - 198 |

| Aromatic C -COCH₃ | ~135 - 136 |

| Aromatic C -decyl | ~148 - 149 |

| Aromatic C H (ortho to COCH₃) | ~128 - 129 |

| Aromatic C H (ortho to decyl) | ~129 - 130 |

| C H₃-C=O | ~26 - 27 |

| Ar-C H₂- | ~35 - 36 |

| -(C H₂)₈- | ~22 - 32 |

| -C H₃ | ~14 |

Interpretation and Causality

-

Carbonyl Carbon: The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield. [2]* Aromatic Carbons: The quaternary aromatic carbons attached to the substituents are distinguishable from the protonated aromatic carbons. The carbon attached to the decyl group is slightly more downfield than the one attached to the acetyl group. The two sets of protonated aromatic carbons will have similar chemical shifts.

-

Alkyl Chain Carbons: The carbons of the decyl chain will appear in the aliphatic region of the spectrum, with the terminal methyl carbon being the most upfield.

Experimental Protocol for ¹³C NMR Spectroscopy

The sample preparation is the same as for ¹H NMR. The data acquisition will utilize a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. A larger number of scans (e.g., 1024) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3050 - 3020 | Medium | C-H (aromatic) | Stretch |

| ~2950 - 2850 | Strong | C-H (aliphatic) | Stretch |

| ~1680 - 1690 | Strong | C=O (aryl ketone) | Stretch |

| ~1600, ~1475 | Medium-Strong | C=C (aromatic) | Stretch |

| ~840 - 810 | Strong | C-H (p-disubstituted) | Out-of-plane bend |

Interpretation and Causality

-

C=O Stretch: A strong absorption band around 1685 cm⁻¹ is a definitive indicator of the aryl ketone carbonyl group. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

-

C-H Stretches: The spectrum will show both aromatic C-H stretches (above 3000 cm⁻¹) and strong aliphatic C-H stretches (below 3000 cm⁻¹), confirming the presence of both the phenyl ring and the long alkyl chain.

-

Aromatic Region: The C=C stretching vibrations of the aromatic ring and the strong C-H out-of-plane bending vibration are characteristic of the para-substitution pattern.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to obtain a high-quality spectrum.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectral Data (Electron Ionization - EI)

-

Molecular Ion (M⁺•): m/z = 260.21

-

Key Fragments:

-

m/z = 245 ([M-CH₃]⁺): Loss of the methyl group from the acetyl moiety.

-

m/z = 119 ([C₈H₇O]⁺): Cleavage of the decyl chain (McLafferty rearrangement is unlikely). This corresponds to the 4-acetylphenyl cation.

-

m/z = 43 ([CH₃CO]⁺): The acylium ion is a very common fragment for methyl ketones.

-

Interpretation and Causality

Upon electron ionization, this compound will form a molecular ion. The most favorable fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group and the aromatic ring. The loss of the methyl group to form a stable acylium ion and the cleavage of the alkyl chain are expected to be prominent fragmentation pathways.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or hexane.

-

Gas Chromatography (GC):

-

Inject 1 µL of the sample into the GC.

-

Use a nonpolar capillary column (e.g., DB-5ms).

-

Employ a temperature program to elute the compound (e.g., start at 100°C, ramp to 300°C).

-

-

Mass Spectrometry (MS):

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use electron ionization (EI) at 70 eV.

-

Scan a mass range of m/z 40-500.

-

Summary and Conclusion

The spectroscopic characterization of this compound is straightforward using standard analytical techniques. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a complete picture of the molecular structure. This guide offers a robust framework for both predicting the spectral features of this molecule and for acquiring and interpreting the experimental data. The provided protocols are designed to be self-validating and can be adapted for the characterization of other long-chain alkylphenones and related compounds, making this a valuable resource for researchers in the chemical sciences.

References

-

PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

-

NIST. Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

-

ResearchGate. 1-(3,4-Dimethoxyphenyl)ethanone. [Link]

-

NIST. Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. [Link]

-

ResearchGate. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. [Link]

-

SpectraBase. 1-(4-Chlorophenyl)-ethanone. [Link]

-

NIST. Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. [Link]

-

J. Chem. Soc., Perkin Trans. 1, 1998, 291-294. Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. [Link]

-

Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

-

PubMed. Analysis of alkylphenol ethoxylate metabolites in the aquatic environment using liquid chromatography-electrospray mass spectrometry. [Link]

-

PubChem. Ethanone, 1-(4-butoxyphenyl)-. National Center for Biotechnology Information. [Link]

-

ResearchGate. Simultaneous determination of alkylphenol ethoxylates and their biotransformation products by liquid chromatography/electrospray ionisation tandem mass spectrometry. [Link]

-

NIST. Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(4-decylphenyl)ethanone

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2] This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of 1-(4-decylphenyl)ethanone, a para-substituted aromatic ketone. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the theoretical principles governing the spectrum, provide a detailed experimental protocol, and culminate in a thorough interpretation of the spectral data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

The unique structure of this compound, featuring an acetyl group and a long alkyl chain attached to a central phenyl ring, gives rise to a distinct ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and elucidating its conformational dynamics.

Predicted ¹H NMR Spectral Analysis: A Theoretical Framework

The ¹H NMR spectrum of this compound can be predicted by dissecting its molecular structure into three key components: the para-substituted aromatic ring, the acetyl group, and the n-decyl chain. The chemical environment of each proton dictates its resonance frequency (chemical shift), the splitting pattern of its signal (multiplicity), and the area under its signal (integration).[2]

Molecular Structure and Proton Environments

To facilitate our analysis, let's first visualize the structure of this compound and identify the different sets of chemically equivalent protons.

Figure 1: Molecular structure of this compound with key proton environments labeled.

Predicted Chemical Shifts, Multiplicities, and Integrations

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and the electronic effects within the molecule.[3][4][5]

| Proton Label | Description | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ha | Acetyl methyl protons | ~2.5 - 2.6 | Singlet (s) | 3H |

| Hb | Aromatic protons (ortho to acetyl) | ~7.9 | Doublet (d) | 2H |

| Hc | Aromatic protons (meta to acetyl) | ~7.3 | Doublet (d) | 2H |

| Hd | Benzylic methylene protons | ~2.6 - 2.7 | Triplet (t) | 2H |

| He | Methylene protons of the decyl chain | ~1.2 - 1.6 | Multiplet (m) | 14H |

| Hf | Terminal methyl protons of the decyl chain | ~0.9 | Triplet (t) | 3H |

Rationale for Predicted Spectral Features

-

Aromatic Protons (Hb and Hc): The acetyl group is an electron-withdrawing group, which deshields the protons on the aromatic ring, causing them to resonate at a lower field (higher ppm).[6] Protons ortho to the carbonyl group (Hb) are more deshielded due to the anisotropic effect of the C=O bond and will appear further downfield than the meta protons (Hc).[7] The para-substitution pattern results in a characteristic AA'BB' system, which often simplifies to two doublets if the chemical shift difference between the ortho and meta protons is large enough.

-

Acetyl Protons (Ha): The protons of the methyl group attached to the carbonyl (Ha) are deshielded by the electronegative oxygen atom and typically appear as a sharp singlet in the range of 2.5-2.6 ppm.[6][8]

-

Decyl Chain Protons (Hd, He, Hf):

-

The benzylic methylene protons (Hd), being adjacent to the aromatic ring, are deshielded and will appear as a triplet around 2.6-2.7 ppm due to coupling with the neighboring methylene group.

-

The remaining methylene protons of the decyl chain (He) are in a more shielded, alkane-like environment and will resonate as a broad multiplet in the upfield region of the spectrum, typically between 1.2 and 1.6 ppm.[9]

-

The terminal methyl protons (Hf) are the most shielded and will appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene group.[9]

-

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a high-resolution ¹H NMR spectrum requires meticulous sample preparation and careful setup of the spectrometer parameters.

Materials and Equipment

-

This compound sample (5-25 mg)[10]

-

High-quality 5 mm NMR tube and cap[10]

-

Pasteur pipette and glass wool

-

Vortex mixer

-

NMR spectrometer (e.g., 300-600 MHz)

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh 5-25 mg of this compound directly into a clean, dry vial.[10] Using an appropriate amount of sample is crucial for obtaining a good signal-to-noise ratio without causing line broadening due to high concentration.[10][11]

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[10][11] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[1][12] The choice of solvent should be based on the solubility of the analyte. Gently vortex the vial to ensure complete dissolution of the sample.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow

The following diagram illustrates the key stages of NMR data acquisition and processing.

Figure 2: A generalized workflow for NMR data acquisition and processing.

Spectrometer Setup and Data Processing

-

Locking and Shimming: After inserting the sample into the spectrometer, the deuterium signal of the solvent is used to "lock" the magnetic field, ensuring its stability. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp spectral lines.[12]

-

Tuning and Matching: The NMR probe is tuned and matched to the frequency of the observed nucleus (¹H) to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters: Key acquisition parameters include the number of scans, relaxation delay, and acquisition time. For a ¹H spectrum of a small molecule at a reasonable concentration, a small number of scans is usually sufficient.

-

Data Processing: The raw data, known as the Free Induction Decay (FID), is a time-domain signal.[13] A Fourier transform is applied to convert the FID into the frequency-domain spectrum.[13][14] Subsequent processing steps include phase correction, baseline correction, and referencing the spectrum (typically to the residual solvent peak or an internal standard like TMS).[14] Finally, the signals are integrated to determine the relative number of protons, and the chemical shifts of the peaks are determined.

Interpretation of the ¹H NMR Spectrum

A detailed analysis of the acquired ¹H NMR spectrum allows for the unambiguous assignment of each signal to the corresponding protons in the this compound molecule.

Signal Assignment and Structural Verification

By comparing the experimental chemical shifts, multiplicities, and integrations with the predicted values, a confident assignment of the signals can be made.

-

The singlet integrating to 3H at approximately 2.6 ppm corresponds to the acetyl methyl protons (Ha) .

-

The downfield doublet integrating to 2H at around 7.9 ppm is assigned to the aromatic protons ortho to the acetyl group (Hb) .

-

The other aromatic doublet integrating to 2H at a slightly higher field (around 7.3 ppm) belongs to the aromatic protons meta to the acetyl group (Hc) .

-

The triplet at approximately 2.65 ppm with an integration of 2H is attributed to the benzylic methylene protons (Hd) .

-

The large, unresolved multiplet in the upfield region (around 1.2-1.6 ppm) with an integration of approximately 14H represents the eight methylene groups of the decyl chain (He) .

-

The upfield triplet at about 0.9 ppm, integrating to 3H, is assigned to the terminal methyl protons of the decyl chain (Hf) .

The congruence between the observed spectrum and these assignments provides strong evidence for the correct chemical structure of this compound.

Conclusion

This in-depth technical guide has provided a comprehensive framework for the analysis of the ¹H NMR spectrum of this compound. By understanding the underlying principles of chemical shifts and spin-spin coupling, following a robust experimental protocol, and systematically interpreting the spectral data, researchers can confidently identify and characterize this molecule. The methodologies and insights presented herein are broadly applicable to the structural elucidation of a wide range of organic compounds, making this guide a valuable resource for professionals in chemical research and drug development.

References

- Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.

- Unknown. (n.d.).

- Iowa State University. (n.d.). NMR Sample Preparation.

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- MathWorks. (2024, June 14). NMR Data Processing and Analysis.

- The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Organomation. (n.d.).

- The MetaRbolomics book. (n.d.). 2.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- Western University. (n.d.).

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Unknown. (n.d.).

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

- ChemicalBook. (n.d.). 1-Decene(872-05-9) 1H NMR spectrum.

- Filo. (2025, September 27). In the ¹H NMR spectrum of acetophenone, the resonance due to the CH₃ group....

- Chegg.com. (2021, January 26). Solved 7.

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. compoundchem.com [compoundchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. In the ¹H NMR spectrum of acetophenone, the resonance due to the CH₃ grou.. [askfilo.com]

- 7. Solved 7. Draw the structure of acetophenone and simulate | Chegg.com [chegg.com]

- 8. rsc.org [rsc.org]

- 9. 1-Decene(872-05-9) 1H NMR spectrum [chemicalbook.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. organomation.com [organomation.com]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 14. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-(4-decylphenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 1-(4-decylphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its chemical shifts, offers detailed predictions for each carbon environment, and outlines a robust experimental protocol for spectral acquisition. By integrating foundational NMR theory with comparative data from analogous structures, this guide serves as an authoritative resource for the structural elucidation and characterization of long-chain alkyl-substituted aromatic ketones.

Introduction: The Structural Significance of this compound

This compound is a para-substituted aromatic ketone featuring a ten-carbon alkyl chain. This molecular architecture is representative of a class of compounds utilized in various fields, including materials science and as intermediates in pharmaceutical synthesis. The precise characterization of its chemical structure is paramount, and 13C NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose. Unlike 1H NMR, which can be complicated by overlapping signals in long alkyl chains, 13C NMR provides a distinct signal for each unique carbon environment, offering an unambiguous map of the carbon skeleton.[1]

This guide will systematically deconstruct the expected 13C NMR spectrum of this molecule, explaining the causal factors behind the chemical shift of each carbon atom—from the electron-withdrawing effects of the acetyl group to the subtle electronic contributions of the decyl chain.

Foundational Principles of 13C NMR Spectroscopy

The chemical shift (δ) in 13C NMR is determined by the local electronic environment of each carbon nucleus. A higher chemical shift value (downfield) indicates a "deshielded" nucleus, meaning it is surrounded by a lower electron density and experiences a stronger effect from the spectrometer's magnetic field. Conversely, a lower chemical shift (upfield) signifies a "shielded," electron-rich nucleus.[2][3]

Key factors influencing the chemical shift include:

-

Hybridization: sp2 carbons (like those in aromatic rings and carbonyls) resonate at a much higher frequency (100-220 ppm) than sp3 carbons (alkyl chains, 10-60 ppm).[1][2]

-

Inductive Effects: Electronegative atoms (e.g., oxygen) withdraw electron density, deshielding adjacent carbons and shifting their signals downfield.

-

Resonance Effects: Electron-donating or -withdrawing groups on an aromatic ring alter the electron density at the ortho, meta, and para positions, leading to predictable shifts from the baseline value of benzene (~128.5 ppm).[4]

The workflow for spectral analysis follows a logical progression from sample preparation to the final assignment of chemical shifts to their corresponding carbon atoms.

Caption: Workflow for 13C NMR Spectral Analysis.

Predicted 13C NMR Chemical Shifts for this compound

To accurately predict the chemical shifts, we will analyze the molecule in three distinct parts: the acetyl group, the aromatic ring, and the decyl chain. The structure with systematic numbering is shown below.

Caption: Structure of this compound with carbon numbering.

The Acetyl Group (C=O and CH₃)

-

Carbonyl Carbon (C=O): The carbonyl carbon of a ketone is one of the most deshielded, appearing far downfield. For substituted acetophenones, this signal is typically found in the 197-200 ppm range.[5][6] The electron-donating nature of the para-decyl group will slightly shield this carbon compared to unsubstituted acetophenone. We predict a shift of ~197.5 ppm .

-

Methyl Carbon (CH₃): The methyl carbon of the acetyl group is in a standard sp3 environment but is adjacent to the deshielding carbonyl group. Its chemical shift is expected to be around ~26.5 ppm .

The Aromatic Ring (C1' to C6')

The shifts of the aromatic carbons are predicted by considering the additive effects of the acetyl (electron-withdrawing) and decyl (weakly electron-donating) substituents on a benzene ring (128.5 ppm).

-

C1' (ipso- to Acetyl): This quaternary carbon is directly attached to the electron-withdrawing carbonyl group. It will be significantly deshielded. Based on data for 4'-methylacetophenone, this carbon appears around 135-136 ppm.[7][8][9] We predict a shift of ~135.8 ppm .

-

C4' (ipso- to Decyl): This quaternary carbon is attached to the electron-donating alkyl chain, which causes a significant downfield shift (deshielding) relative to benzene. In dodecylbenzene, the ipso-carbon is at ~142.9 ppm.[10] The acetyl group in the para position will further deshield this carbon. A reasonable estimate is ~144.2 ppm .

-

C2' and C6' (ortho to Acetyl): These carbons are ortho to the electron-withdrawing acetyl group and meta to the alkyl group. The primary effect is deshielding from the acetyl group. Their chemical shifts are expected to be nearly identical and are predicted to be ~128.8 ppm .

-

C3' and C5' (meta to Acetyl): These carbons are meta to the acetyl group but ortho to the electron-donating decyl group. The alkyl group will cause a slight shielding (upfield shift). Their shifts are predicted to be ~129.5 ppm .

The Decyl Chain (C1'' to C10'')

The chemical shifts for the n-decyl chain can be reliably predicted based on experimental data for long-chain n-alkanes and n-alkylbenzenes like dodecylbenzene.[10]

-

C1'' (Attached to Ring): This benzylic carbon is deshielded by the aromatic ring. Its shift is predicted to be ~35.8 ppm .

-

C2'' to C8'': The methylene carbons along the chain have very similar electronic environments.

-

C2'': ~31.9 ppm

-

C3'': ~31.4 ppm

-

C4''-C7'': These carbons are furthest from the end of the chain and the ring, and their signals typically overlap in a narrow range of ~29.3-29.6 ppm .

-

C8'': ~29.2 ppm

-

-

C9'' (Penultimate Carbon): This carbon is beta to the terminal methyl group and has a distinct shift of ~22.7 ppm .

-

C10'' (Terminal Methyl): As the most shielded carbon in the molecule, the terminal methyl group is expected upfield at ~14.1 ppm .

Summary of Predicted 13C NMR Chemical Shifts

The predicted chemical shifts for all 14 unique carbon environments in this compound are summarized in the table below.

| Carbon Atom(s) | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | Quaternary (C=O) | ~197.5 | Ketone carbonyl, highly deshielded. |

| C4' | Quaternary (Aromatic) | ~144.2 | ipso-C attached to alkyl chain, deshielded. |

| C1' | Quaternary (Aromatic) | ~135.8 | ipso-C attached to acetyl group, deshielded. |

| C3', C5' | CH (Aromatic) | ~129.5 | ortho to alkyl group, slightly shielded. |

| C2', C6' | CH (Aromatic) | ~128.8 | ortho to acetyl group, deshielded. |

| C1'' | CH₂ | ~35.8 | Benzylic carbon, attached to aromatic ring. |

| C2'' | CH₂ | ~31.9 | Alkyl chain. |

| C3'' | CH₂ | ~31.4 | Alkyl chain. |

| C4''-C7'' | CH₂ | ~29.3-29.6 | Bulk methylene carbons of the alkyl chain. |

| C8'' | CH₂ | ~29.2 | Alkyl chain. |

| CH₃ (Acetyl) | CH₃ | ~26.5 | Adjacent to carbonyl group. |

| C9'' | CH₂ | ~22.7 | Penultimate carbon of the alkyl chain. |

| C10'' | CH₃ | ~14.1 | Terminal methyl group, most shielded. |

Experimental Protocol for 13C NMR Spectrum Acquisition

This section provides a self-validating protocol for obtaining a high-quality, proton-decoupled 13C NMR spectrum.

Materials and Equipment

-

Sample: this compound (20-50 mg)

-

Solvent: Deuterated chloroform (CDCl₃), 0.6-0.7 mL

-

Internal Standard: Tetramethylsilane (TMS) (can be included in solvent)

-

Equipment: NMR Spectrometer (e.g., 400 or 500 MHz), 5 mm NMR tube, Pasteur pipette, vial.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 20-50 mg of this compound and transfer it to a clean, dry vial.

-

Using a Pasteur pipette, add approximately 0.7 mL of CDCl₃ containing 0.03% TMS to the vial.[11]

-

Gently swirl or vortex the vial until the sample is completely dissolved.

-

Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's probe (typically ~4 cm).

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal from the CDCl₃.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

-

-

Acquisition Parameters (for a 400 MHz spectrometer):

-

Nucleus: 13C

-

Frequency: ~100.6 MHz

-

Technique: Proton-decoupled (e.g., zgpg30 or similar pulse program). This simplifies the spectrum to singlets for each carbon and enhances signal via the Nuclear Overhauser Effect (NOE).[12]

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial for quantitative accuracy, especially for quaternary carbons which have long relaxation times.

-

Number of Scans (NS): 128 to 1024 scans, depending on sample concentration. A higher number of scans is needed due to the low natural abundance of 13C.

-

Spectral Width (SW): 0 to 220 ppm. This range covers all expected carbon signals.[1]

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of ~1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual CDCl₃ signal to 77.16 ppm.[13]

-